2,3-Dichloro-4,5-dihydroxybenzaldehyde
Overview
Description
2,3-Dichloro-4,5-dihydroxybenzaldehyde (DCDHB) is a chemical compound that has been the subject of extensive research in recent years. It is a synthetic derivative of the natural compound hydroquinone, which is commonly found in plants and animals. DCDHB has been found to have a number of potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of 2,3-Dichloro-4,5-dihydroxybenzaldehyde is not fully understood, but it is thought to act as a pro-oxidant in cells. This means that it is able to generate ROS, which can cause damage to cellular components such as DNA, proteins, and lipids. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the activity of certain enzymes that are involved in the detoxification of ROS.
Biochemical And Physiological Effects
2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of biochemical and physiological effects in cells. It has been shown to induce apoptosis (programmed cell death) in a number of different cell types, including cancer cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the growth and proliferation of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde in lab experiments is its ability to mimic the effects of ROS in cells. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one of the limitations of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde is its potential toxicity. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to be cytotoxic (toxic to cells) at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 2,3-Dichloro-4,5-dihydroxybenzaldehyde. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the development of new tools for studying the mechanisms of oxidative stress in cells. Additionally, there is potential for the development of new diagnostic tools based on the biochemical and physiological effects of 2,3-Dichloro-4,5-dihydroxybenzaldehyde in cells.
Scientific Research Applications
2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of potential applications in scientific research. One of its primary uses is as a tool for studying the mechanisms of oxidative stress in cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde is able to mimic the effects of reactive oxygen species (ROS) in cells, allowing researchers to study the effects of oxidative stress on cellular function.
properties
CAS RN |
125001-04-9 |
---|---|
Product Name |
2,3-Dichloro-4,5-dihydroxybenzaldehyde |
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2,3-dichloro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
InChI Key |
DRELBLKEYWKKNI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
synonyms |
Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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